molecular formula C13H11N3O2S B13331300 4-{5-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazol-3-yl}phenol CAS No. 867329-92-8

4-{5-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazol-3-yl}phenol

Cat. No.: B13331300
CAS No.: 867329-92-8
M. Wt: 273.31 g/mol
InChI Key: BYQSWWUCVJLZGT-UHFFFAOYSA-N
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Description

4-{5-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazol-3-yl}phenol is a complex organic compound that features a thiazole ring, an oxadiazole ring, and a phenol group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazol-3-yl}phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazonoyl halides with thiosemicarbazides to form the oxadiazole ring . The thiazole ring can be introduced through the reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . The final step involves coupling the thiazole and oxadiazole intermediates under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazol-3-yl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-{5-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazol-3-yl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{5-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazol-3-yl}phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazol-3-yl}phenol is unique due to the combination of the thiazole and oxadiazole rings with a phenol group, which imparts distinct chemical and biological properties

Properties

CAS No.

867329-92-8

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

4-[5-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazol-3-yl]phenol

InChI

InChI=1S/C13H11N3O2S/c1-8-7-19-12(14-8)6-11-15-13(16-18-11)9-2-4-10(17)5-3-9/h2-5,7,17H,6H2,1H3

InChI Key

BYQSWWUCVJLZGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CC2=NC(=NO2)C3=CC=C(C=C3)O

Origin of Product

United States

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